3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid typically involves the hydrogenation of pyridine derivatives using various nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, efficiency, and safety to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Prop-1-en-2-yl)piperidine-2-carboxylic acid include:
®-(-)-3-Piperidinecarboxylic acid: Known for its inhibitory effect on GABA uptake.
Piperidine derivatives: These compounds often exhibit similar chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-prop-1-en-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-6(2)7-4-3-5-10-8(7)9(11)12/h7-8,10H,1,3-5H2,2H3,(H,11,12) |
InChI Key |
USCXXFGNRMSWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCCNC1C(=O)O |
Origin of Product |
United States |
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